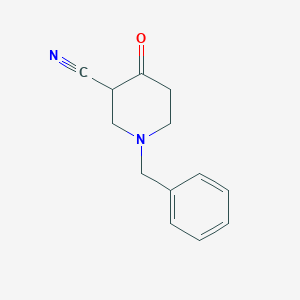
8-Bromo-1-naphthaldehyde
Descripción general
Descripción
8-Bromo-1-naphthaldehyde is a chemical compound with the molecular formula C11H7BrO . It has a molecular weight of 235.08 and is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H7BrO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-7H . This indicates that the molecule consists of a naphthalene ring with a bromine atom attached at the 8th position and an aldehyde group at the 1st position.Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3 . It has a boiling point of 355.8±15.0 °C at 760 mmHg . The compound has a molar refractivity of 58.5±0.3 cm3 . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 1 freely rotating bond . Its polar surface area is 17 Å2 .Aplicaciones Científicas De Investigación
Chemical Reactions and Derivatives
8-Bromo-1-naphthaldehyde is a versatile chemical used in various chemical reactions and as a precursor for synthesizing different compounds. For example, it reacts with hydrazine to produce 1H-benzo[de]cinnoline, a compound that has potential applications in materials science and synthetic chemistry. This reaction also produces a reduction to 8-methyl-1-naphthol, demonstrating the compound's utility in creating diverse chemical derivatives (Lacy & Smith, 1975).
Synthesis and Electroluminescence
In the field of electroluminescence, this compound derivatives, specifically 1,8-Naphthalimides, are used due to their promising optical properties. They are used in LED displays, fluorescence sensors, and lasers. The synthesis and electroluminescent characteristics of these compounds have been extensively studied, showcasing their potential in electronic and optical applications (Long-he, 2007).
Solubility Studies
The solubility of derivatives like 4-bromo-1,8-naphthalic anhydride, which is closely related to this compound, has been studied in various solvents. These studies are crucial for understanding the chemical's behavior in different environments and for its applications in reaction and purification processes in pharmaceutical and chemical industries (Hu et al., 2013).
Material Chemistry and Supramolecular Chemistry
This compound derivatives are used in materials and supramolecular chemistry. They serve as important precursors for synthesizing compounds used in these fields, demonstrating their versatility and importance in the development of new materials and chemical structures (Ping, 2012).
Fluorescence and Sensor Applications
The derivatives of this compound are extensively used in the synthesis of fluorescent compounds and sensors. These compounds exhibit unique fluorescence properties and are used in developing sensors for various applications, including biological assays (Das & Goswami, 2017).
Safety and Hazards
8-Bromo-1-naphthaldehyde is labeled with the signal word “Warning” and is associated with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
8-Bromo-1-naphthaldehyde is a chemical compound with the molecular formula C11H7BrO The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been used as a building block in the synthesis of complex structures . For instance, it has been used in conjunction with boronic esterified truxene to construct a star-shaped nanographene structure containing three azulene units through a cascade Suzuki coupling reaction and Knoevenagel condensation .
Biochemical Pathways
Its role in the synthesis of complex structures suggests that it may influence various biochemical pathways depending on the final product .
Result of Action
Its use in the synthesis of complex structures suggests that it may have significant effects at the molecular level .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its storage conditions can affect its stability and efficacy. It is recommended to be stored at 2-8°C under an inert atmosphere . Furthermore, the solvent used can significantly influence the fluorescence emission of the compound .
Propiedades
IUPAC Name |
8-bromonaphthalene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUGYUZLQXTNAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=O)C(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517140 | |
| Record name | 8-Bromonaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85864-82-0 | |
| Record name | 8-Bromonaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



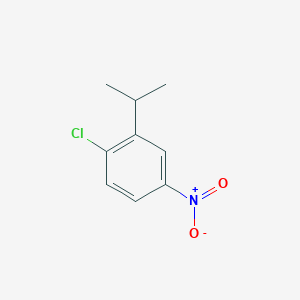

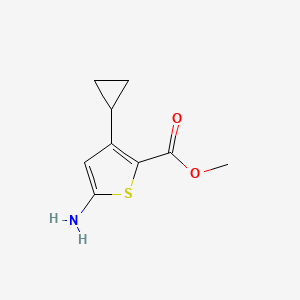




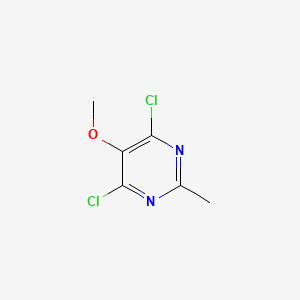
![2-Butenoic acid, 4-[(2-ethylhexyl)amino]-4-oxo-, (2Z)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)](/img/structure/B3057802.png)
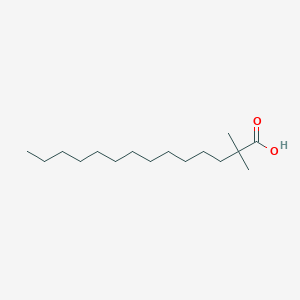

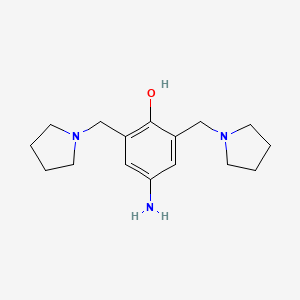
![5-Chloro-3-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3057808.png)
